

An In-depth Technical Guide on 2,2,3-Trimethylbutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,3-trimethylbutanoic acid

Cat. No.: B1268588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, is a molecule of interest in various chemical and pharmaceutical applications. A comprehensive analysis of its stereochemistry reveals a critical and often misunderstood aspect: **2,2,3-trimethylbutanoic acid** is an achiral molecule and does not possess stereoisomers. This guide will elucidate the structural basis for its achirality and provide a technical overview of its properties, synthesis, and analytical characterization. While the core of the user's request focused on stereoisomers, this paper will address the topic by first clarifying the absence of stereoisomerism and then providing relevant technical information for this achiral compound.

The Question of Stereoisomerism: A Structural Elucidation

The potential for stereoisomerism in an organic molecule is determined by the presence of chiral centers. A chiral center is typically a carbon atom that is bonded to four different substituent groups. An examination of the structure of **2,2,3-trimethylbutanoic acid** reveals the absence of any such chiral centers.

The carbon atom at the C2 position is bonded to two identical methyl groups, a carboxylic acid group, and a tert-butyl group. Due to the presence of two identical substituents (the methyl

groups), this carbon atom is not a chiral center. Consequently, the molecule does not have enantiomers or diastereomers.

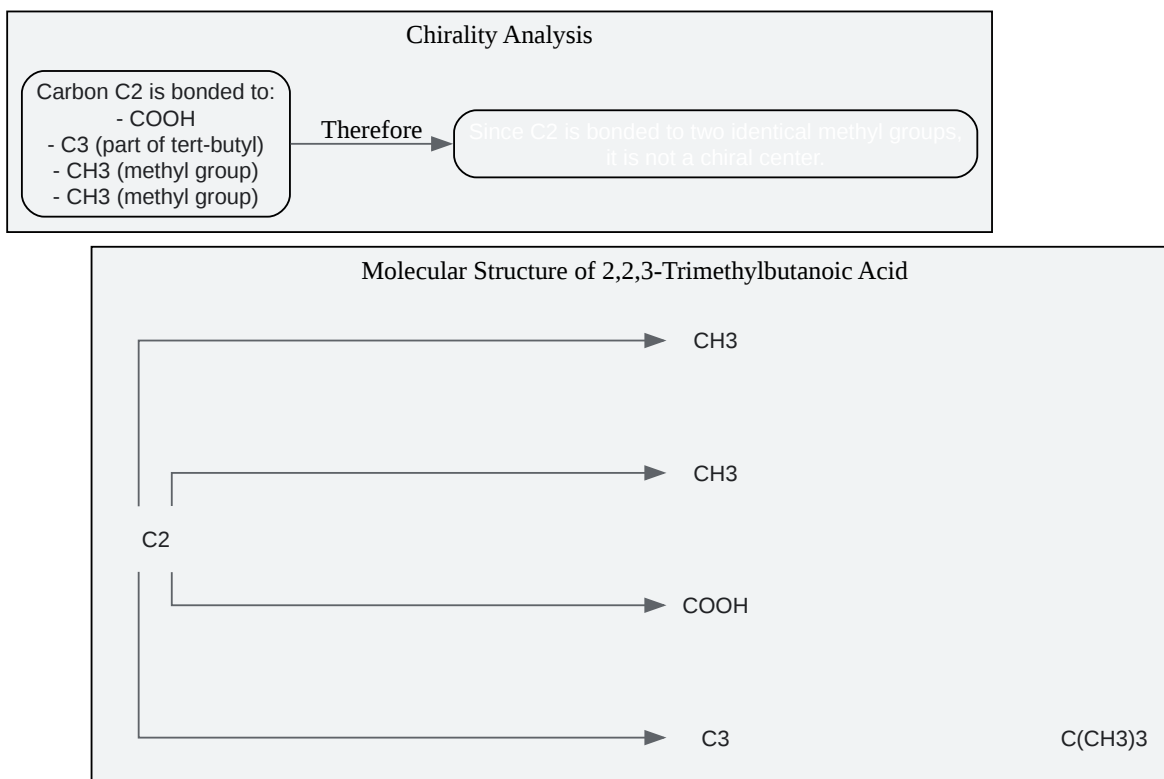
To further illustrate this, the IUPAC name, SMILES notation, and InChIKey are provided below, which do not indicate any stereochemical assignments[1][2][3]:

- IUPAC Name: **2,2,3-trimethylbutanoic acid**[1]
- SMILES: CC(C)C(C)(C)C(=O)O[1]
- InChIKey: **MLFLWIBXZIPYEI-UHFFFAOYSA-N**[1]

The "-UHFFFAOYSA-" part of the InChIKey indicates that the molecule is a standard, non-isomeric representation.

Diagram: Analysis of Chirality in 2,2,3-Trimethylbutanoic Acid

The following diagram illustrates the structure of **2,2,3-trimethylbutanoic acid** and highlights the reason for its achirality.



[Click to download full resolution via product page](#)

A diagram illustrating the achirality of **2,2,3-trimethylbutanoic acid**.

Physicochemical Properties

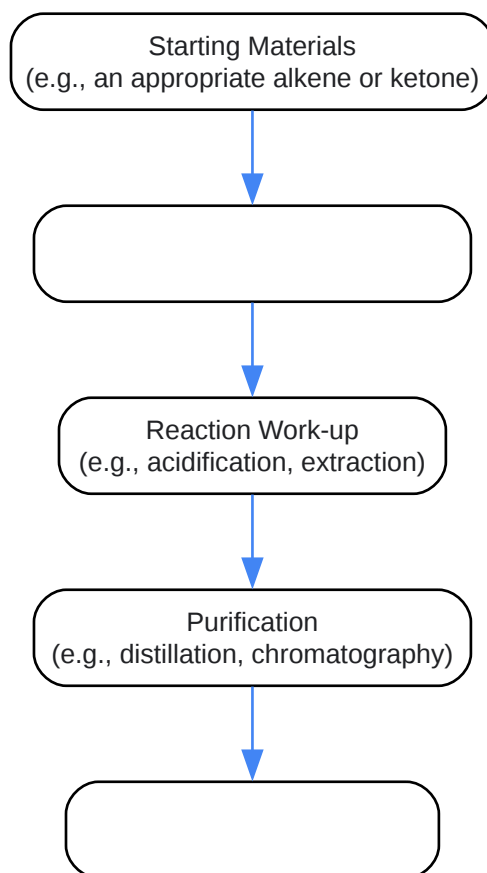
While stereoisomeric data is not applicable, a summary of the known physicochemical properties of **2,2,3-trimethylbutanoic acid** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₂	[1][2]
Molecular Weight	130.18 g/mol	[1]
CAS Number	49714-52-5	[1][2]
Appearance	Colorless liquid or solid	[2]
Odor	Distinctive	[2]
Solubility	Soluble in organic solvents, limited solubility in water	[2]

Synthesis of 2,2,3-Trimethylbutanoic Acid

As an achiral molecule, the synthesis of **2,2,3-trimethylbutanoic acid** does not require stereoselective methods. A general synthetic approach can be conceptualized as follows.

Diagram: General Synthetic Workflow



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2,2,3-trimethylbutanoic acid**.

Cited Experimental Protocol: A Note on Synthesis

While a specific, detailed experimental protocol for the synthesis of **2,2,3-trimethylbutanoic acid** was not found in the initial search, a relevant patent describes the formation of various C7 acid isomers, including **2,2,3-trimethylbutanoic acid**, as a byproduct in the synthesis of 2-ethyl-2-methylbutanoic acid. This process involves the carbonylation of a C6 branched olefin in the presence of an acid catalyst followed by quenching with water. The separation of these C7 acid isomers is noted to be challenging, often requiring superfractionation.

Analytical Characterization

The characterization of **2,2,3-trimethylbutanoic acid** would typically involve standard analytical techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the connectivity of the atoms and the absence of any unexpected stereoisomers.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl ($\text{C}=\text{O}$) and hydroxyl ($\text{O}-\text{H}$) functional groups of the carboxylic acid.
- Chromatography (GC or LC): To assess the purity of the compound. Since there are no stereoisomers, chiral chromatography would not be necessary for this purpose but could be used to separate it from other isomeric impurities.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity or any associated signaling pathways of **2,2,3-trimethylbutanoic acid**. As a small carboxylic acid, it could potentially interact with various biological systems, but further research is required to elucidate any specific roles. The absence of stereoisomers simplifies any potential structure-activity relationship studies, as differential effects of enantiomers would not be a factor.

Conclusion

In conclusion, a thorough examination of the molecular structure of **2,2,3-trimethylbutanoic acid** definitively shows that it is an achiral molecule and therefore does not have stereoisomers. This fundamental understanding is crucial for any research or development activities involving this compound. This guide has provided a comprehensive overview of its properties, a general synthetic approach, and methods for its characterization, tailored to a scientific audience. Future research into the potential biological activities of this molecule will be unencumbered by the complexities of stereoisomerism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,3-Trimethylbutyric acid | C₇H₁₄O₂ | CID 639797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 49714-52-5: 2,2,3-Trimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 2,2,3-trimethylbutanoic acid (C₇H₁₄O₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2,2,3-Trimethylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268588#stereoisomers-of-2-2-3-trimethylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com